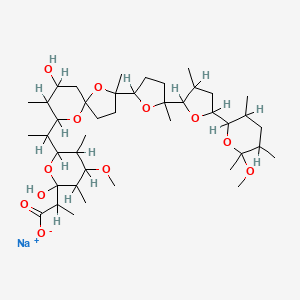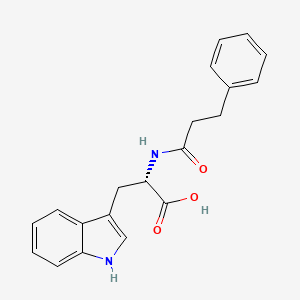
N(beta)-Phenylpropionyltryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(beta)-Phenylpropionyltryptophan is a synthetic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a phenylpropionyl group attached to the nitrogen atom of the tryptophan molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltryptophan typically involves the acylation of tryptophan with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
- Use of automated reactors for precise control of reaction conditions
- Purification steps such as recrystallization or chromatography to obtain the desired product with high purity
Analyse Des Réactions Chimiques
Types of Reactions
N(beta)-Phenylpropionyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The phenylpropionyl group can be reduced to a phenylethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
- Oxindole derivatives from oxidation
- Phenylethyltryptophan from reduction
- Various substituted tryptophan derivatives from nucleophilic substitution
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N(beta)-Phenylpropionyltryptophan involves its interaction with specific molecular targets and pathways. The phenylpropionyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The tryptophan moiety can engage in various biochemical pathways, including:
Serotonin Pathway: Potential modulation of serotonin synthesis and signaling.
Kynurenine Pathway: Involvement in the metabolism of tryptophan to kynurenine and its derivatives.
Comparaison Avec Des Composés Similaires
N(beta)-Phenylpropionyltryptophan can be compared with other tryptophan derivatives, such as:
N-Acetyltryptophan: Similar in structure but with an acetyl group instead of a phenylpropionyl group.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biological activities.
Tryptophan Methyl Ester: A methyl ester derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other tryptophan derivatives.
Propriétés
Numéro CAS |
74717-58-1 |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
Clé InChI |
IKWKAVNTITZXAF-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


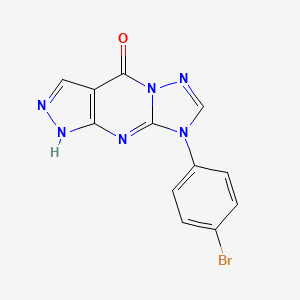
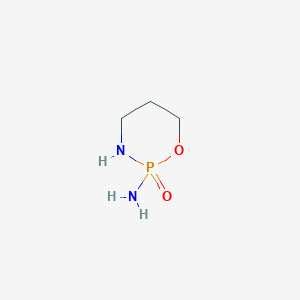
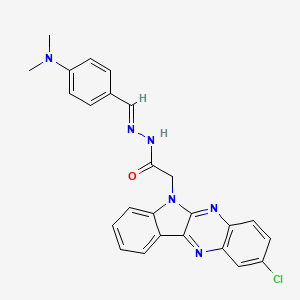
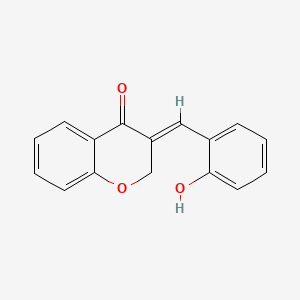
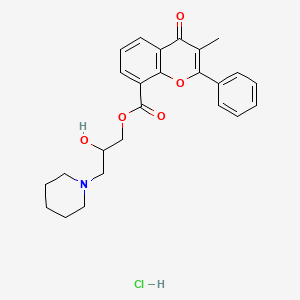

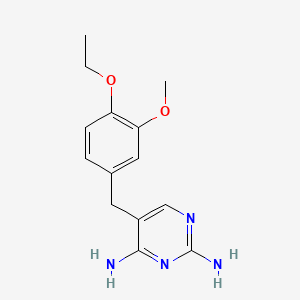
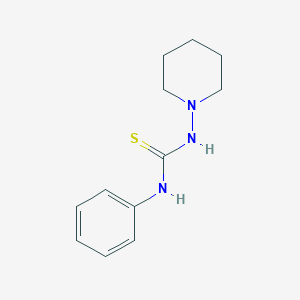


![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

